molecular formula C13H8N4O3S2 B5155753 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B5155753
M. Wt: 332.4 g/mol
InChI Key: PSHGSSHMITUQQH-UHFFFAOYSA-N
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Description

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their various biological activities.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, it has been suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to possess significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound has been shown to possess potent anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound possesses significant antioxidant and anti-inflammatory activities, which may be useful in various research applications. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the research on N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves the reaction of 4-nitrophenylhydrazine with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-bromo-thiophene-3-carboxylic acid to yield the final product.

Scientific Research Applications

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, it has been found to possess potent anti-inflammatory and antioxidant activities.

properties

IUPAC Name

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S2/c18-11(10-2-1-7-21-10)14-13-16-15-12(22-13)8-3-5-9(6-4-8)17(19)20/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHGSSHMITUQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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